DL-Phenylalanine-1-13C

概要

説明

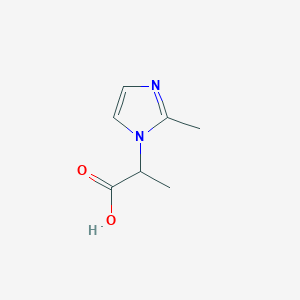

DL-Phenylalanine-1-13C is the 13C labeled version of DL-3-Phenylalanine . It is an isotopic analogue of L-phenylalanine .

Synthesis Analysis

The synthesis of phenylalanine can be achieved using benzaldehyde and glycine as cosubstrates . The strains expressing LtaE P.p, LtaE E.c, and LtaE C.c produced phenylpyruvate at a titer of 4.3 g/L (26 mM), 3.5 g/L (21 mM), and 2.7 g/L (16.4 mM) within 24 hours .Molecular Structure Analysis

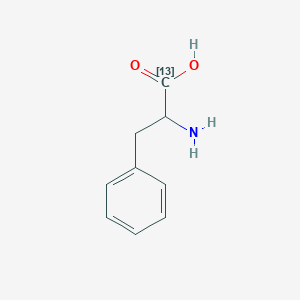

The molecular formula of DL-Phenylalanine is C9H11NO2 . The average mass is 165.189 Da and the mono-isotopic mass is 165.078979 Da .Chemical Reactions Analysis

This compound is used to evaluate the 13CO2 level of phenylalanine hydroxylase activity via a 13C phenylalanine breath test .Physical And Chemical Properties Analysis

This compound has a molecular weight of 166.18 . It is a solid substance with a melting point of 266-267 °C (dec.) (lit.) .科学的研究の応用

Solid-State NMR and X-Ray Studies

DL-Phenylalanine-1-13C has been studied using 13C high-resolution solid-state NMR spectroscopy and X-ray crystallography. For example, Potrzebowski et al. (2000) analyzed crystalline samples of N-benzoyl-DL-phenylalanine using these methods, revealing details about its crystalline structure and hydrogen bonding patterns (Potrzebowski et al., 2000).

Metabolism and Kinetics Studies

This compound is used in studying amino acid metabolism. Bross et al. (1998) developed a minimally invasive protocol for determining phenylalanine kinetics in humans during the fed state, utilizing the isotopic enrichment of this compound in plasma and urine (Bross et al., 1998).

Zello et al. (1994) compared isotopic enrichments and fluxes estimated from plasma and urine sampling when two phenylalanine tracers, including L-[1-13C]phenylalanine, were infused intravenously in healthy men. This study provided insights into the suitability of these isotopes as urinary tracers for assessing amino acid metabolism (Zello et al., 1994).

Crystal Growth and Characterization

This compound has been used in crystal growth studies. Ramachandran and Natarajan (2007) crystallized DL-phenylalanine in silica gel and characterized the grown crystals using X-ray powder diffraction and other techniques, contributing to the understanding of its crystalline properties (Ramachandran & Natarajan, 2007).

Application in Medical Research

This compound is also valuable in medical research. Teraishi et al. (2012) used L-[1-13C]phenylalanine breath test (13C-PBT) to detect altered phenylalanine kinetics in schizophrenia patients, demonstrating its potential in understanding metabolic changes associated with mental health disorders (Teraishi et al., 2012).

Dipeptide Syntheses Study

In the field of organic chemistry, this compound has been used to study the stereospecificity of dipeptide syntheses. Kricheldorf et al. (2009) investigated the synthesis of dipeptides using DL-Phenylalanine and other amino acids, employing 13C-NMR spectroscopy for analysis (Kricheldorf et al., 2009).

Safety and Hazards

特性

IUPAC Name |

2-amino-3-phenyl(113C)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i9+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLNVLDHVKWLRT-QBZHADDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC([13C](=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583945 | |

| Record name | (~13~C)Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64193-00-6 | |

| Record name | (~13~C)Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。